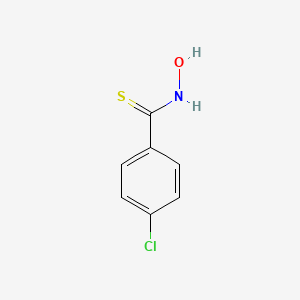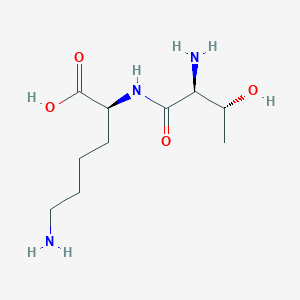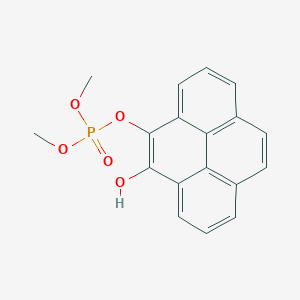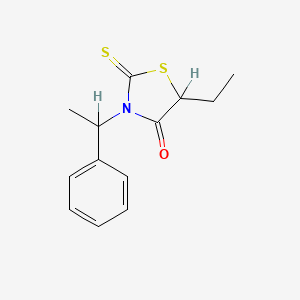
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is a chemical compound with the molecular formula C8H11N3OS2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group and a dimethylcarbamothioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate typically involves the reaction of 2-methylsulfanylpyrimidine-4-ol with N,N-dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the methylsulfanyl group.
Hydrolysis: The carbamothioate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted pyrimidines.
Hydrolysis: Dimethylamine, thiol derivatives.
科学研究应用
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
- O-(4-chlorophenyl) N,N-dimethylcarbamothioate
- O-(4-formylphenyl) N,N-dimethylcarbamothioate
- O-(4-methylphenyl) N,N-dimethylcarbamothioate
Uniqueness
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate is unique due to the presence of the methylsulfanyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
13522-74-2 |
|---|---|
分子式 |
C8H11N3OS2 |
分子量 |
229.3 g/mol |
IUPAC 名称 |
O-(2-methylsulfanylpyrimidin-4-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS2/c1-11(2)8(13)12-6-4-5-9-7(10-6)14-3/h4-5H,1-3H3 |
InChI 键 |
XCZRQKNFCVPWNX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=S)OC1=NC(=NC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)




![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)

![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)

![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)

